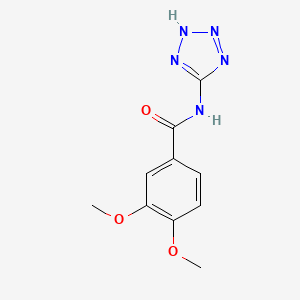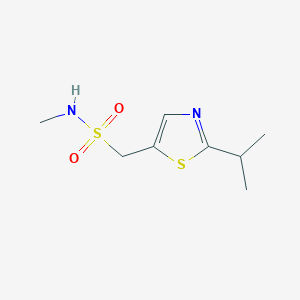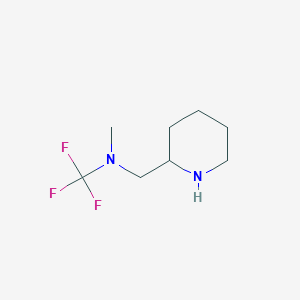
6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the benzopyran core.
Methoxylation: Introduction of the methoxy group at the 2-position of the phenyl ring.
Nitration: Introduction of the nitro group at the 3-position of the benzopyran core.
Each of these steps requires specific reaction conditions, such as the use of bromine or brominating agents for bromination, methanol or methoxylating agents for methoxylation, and nitric acid or nitrating agents for nitration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 6-Bromo-2-(2-hydroxyphenyl)-3-nitro-2H-1-benzopyran.
Reduction: 6-Bromo-2-(2-methoxyphenyl)-3-amino-2H-1-benzopyran.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
科学的研究の応用
6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and methoxy group can also influence the compound’s binding affinity to various enzymes and receptors, modulating its biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure with a bromine and methoxy group but lacks the nitro group and benzopyran core.
6-Bromo-2-methoxynaphthalene: Similar structure but lacks the nitro group and benzopyran core.
Uniqueness
6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzopyran core. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
57543-95-0 |
|---|---|
分子式 |
C16H12BrNO4 |
分子量 |
362.17 g/mol |
IUPAC名 |
6-bromo-2-(2-methoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C16H12BrNO4/c1-21-15-5-3-2-4-12(15)16-13(18(19)20)9-10-8-11(17)6-7-14(10)22-16/h2-9,16H,1H3 |
InChIキー |
VHWZHTFTOYZFRD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2C(=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


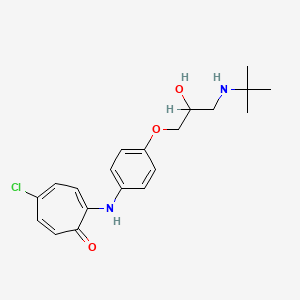
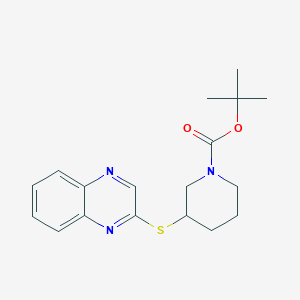
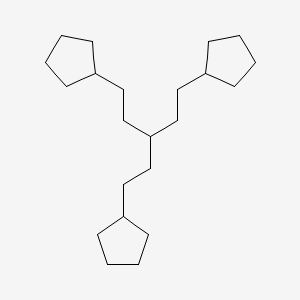
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
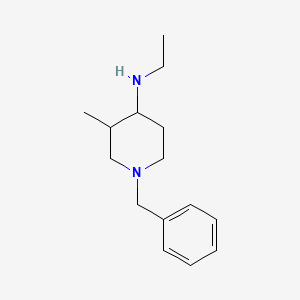


![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
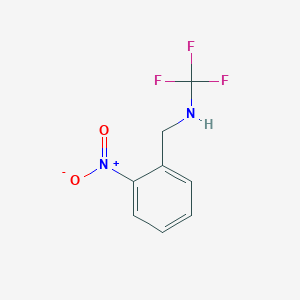
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)
